molecular formula C6H4N2OS B13126494 Thiazolo[5,4-c]pyridin-4(5H)-one

Thiazolo[5,4-c]pyridin-4(5H)-one

Cat. No.: B13126494
M. Wt: 152.18 g/mol
InChI Key: DXKMDDUMYOCBSG-UHFFFAOYSA-N
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Description

Thiazolo[5,4-c]pyridin-4(5H)-one is a heterocyclic compound that features a fused ring system consisting of a thiazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thiazolo[5,4-c]pyridin-4(5H)-one typically involves the reaction of dithiooxamide with aromatic aldehydes. This method is well-known for preparing thiazolo derivatives . Another approach involves the reaction of hydrazonoyl halides with specific precursors in ethanol and triethylamine .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the compound can be synthesized on a larger scale using the aforementioned synthetic routes, ensuring high purity and yield through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions: Thiazolo[5,4-c]pyridin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the thiazole or pyridine rings.

    Substitution: The compound can participate in substitution reactions, where functional groups on the rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the thiazole or pyridine rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Thiazolo[5,4-c]pyridin-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may inhibit key enzymes or proteins involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Uniqueness: Thiazolo[5,4-c]pyridin-4(5H)-one stands out due to its unique fused ring system, which imparts distinct electronic and structural properties. This uniqueness makes it a valuable compound for developing new materials and exploring novel biological activities.

Properties

IUPAC Name

5H-[1,3]thiazolo[5,4-c]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2OS/c9-6-5-4(1-2-7-6)8-3-10-5/h1-3H,(H,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKMDDUMYOCBSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=C1N=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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